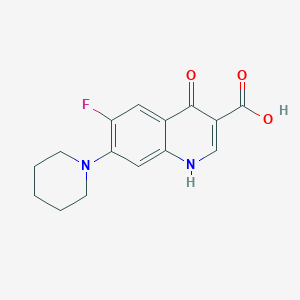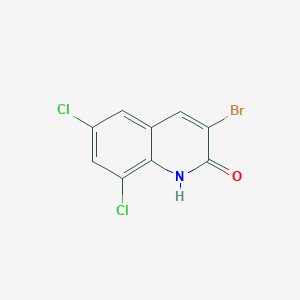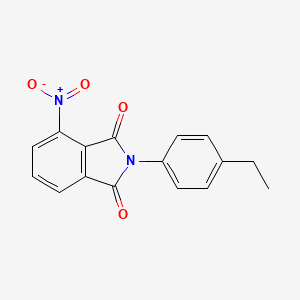
2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione is a chemical compound that belongs to the class of isoindoline derivatives
Vorbereitungsmethoden
The synthesis of 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione typically involves a multi-step process. One common method includes the reaction of 4-ethylbenzaldehyde with phthalic anhydride in the presence of a suitable catalyst to form the intermediate 4-ethylphthalic anhydride. This intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to yield the final product, this compound. The reaction conditions, such as temperature and reaction time, are carefully controlled to optimize the yield and purity of the product .
Analyse Chemischer Reaktionen
2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Wirkmechanismus
The mechanism of action of 2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation and cancer progression .
Vergleich Mit ähnlichen Verbindungen
2-(4-Ethylphenyl)-4-nitroisoindoline-1,3-dione can be compared with other similar compounds such as:
2-(4-Methylphenyl)-4-nitroisoindoline-1,3-dione: This compound has a methyl group instead of an ethyl group, which can affect its chemical reactivity and biological activity.
2-(4-Chlorophenyl)-4-nitroisoindoline-1,3-dione: The presence of a chlorine atom can enhance the compound’s antimicrobial properties.
2-(4-Methoxyphenyl)-4-nitroisoindoline-1,3-dione: The methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs .
Eigenschaften
CAS-Nummer |
89024-44-2 |
|---|---|
Molekularformel |
C16H12N2O4 |
Molekulargewicht |
296.28 g/mol |
IUPAC-Name |
2-(4-ethylphenyl)-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C16H12N2O4/c1-2-10-6-8-11(9-7-10)17-15(19)12-4-3-5-13(18(21)22)14(12)16(17)20/h3-9H,2H2,1H3 |
InChI-Schlüssel |
SKSSVRMVCUGHCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2,7-dioxo-3-phenyl-1,2,4,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15062958.png)
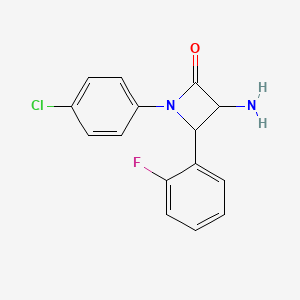
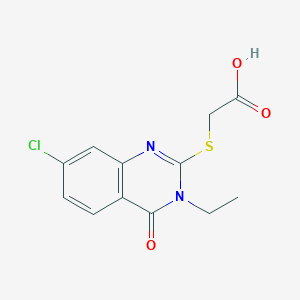
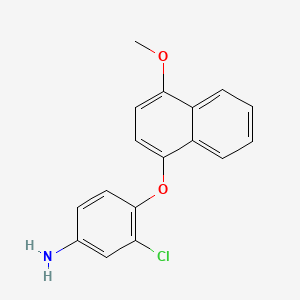
![2H,2'H-[5,5'-bichromene]-2,2'-dione](/img/structure/B15062985.png)
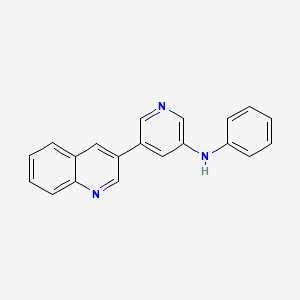
![5-Bromo-10-hydroxy-2H-naphtho[2,3-b]pyran-2-one](/img/structure/B15062996.png)
![Acetamide, N-[2-[2-(4-methylphenyl)-1H-indol-3-yl]ethyl]-](/img/structure/B15063002.png)
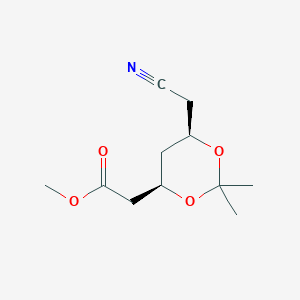
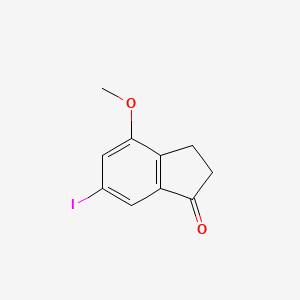
![Ethyl 1'-oxo-2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-pyrazino[1,2-a]indole]-7'-carboxylate](/img/structure/B15063019.png)
